molecular formula C2H9NO5S B12806247 Ethanol, 2-amino-, sulfate (salt) CAS No. 20261-59-0

Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806247
CAS No.: 20261-59-0
M. Wt: 159.16 g/mol
InChI Key: IQGWPPQNIZBTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the formula C₂H₇NO₄S. It is a colorless to slightly yellow solid, soluble in water, and has a pungent odor. This compound is commonly used in various industrial applications, including the manufacture of detergents, personal care products, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol, 2-amino-, sulfate (salt) can be synthesized by dissolving 2-aminoethanol in concentrated sulfuric acid . The reaction typically involves the following steps:

  • Dissolve 2-aminoethanol in concentrated sulfuric acid.
  • Heat the mixture to facilitate the reaction.
  • Allow the solution to cool and crystallize the product.

Industrial Production Methods: In industrial settings, the preparation of ethanol, 2-amino-, sulfate (salt) follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with molecular targets and pathways. It can act as a surfactant, facilitating the removal of contaminants from surfaces. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-amino-, sulfate (salt) is unique due to the presence of the sulfate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring sulfate functionality, such as in detergents and personal care products .

Properties

CAS No.

20261-59-0

Molecular Formula

C2H9NO5S

Molecular Weight

159.16 g/mol

IUPAC Name

2-aminoethanol;sulfuric acid

InChI

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4)

InChI Key

IQGWPPQNIZBTBM-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OS(=O)(=O)O

Related CAS

85338-41-6
90583-16-7
91648-48-5
68908-44-1
91648-44-1
91783-26-5
20261-59-0
90583-17-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.